3-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid
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Overview
Description
3-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid is a complex organic compound with a molecular formula of C20H20Cl3N3O4S and a molecular weight of 504.823 g/mol . This compound is known for its unique chemical structure, which includes a trichloromethyl group, a dimethoxyphenyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their sequential reactions to form the final product. The key steps include:
Preparation of 2-(3,4-dimethoxyphenyl)acetic acid: This is achieved through the esterification of 3,4-dimethoxybenzaldehyde followed by hydrolysis.
Formation of the trichloromethyl intermediate: This involves the reaction of 2-(3,4-dimethoxyphenyl)acetic acid with trichloromethyl chloroformate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-[[2,2,2-Trichloro-1-[[2-(4-ethylphenoxy)acetyl]amino]ethyl]carbamothioylamino]benzoic acid
- 3-[[2,2,2-Trichloro-1-[[2-(2,2-dimethylpropanoyl)amino]ethyl]carbamothioylamino]benzoic acid
- 3-[[2,2,2-Trichloro-1-[[2-(propionylamino)ethyl]carbamothioylamino]benzoic acid
Uniqueness
The uniqueness of 3-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid lies in its specific chemical structure, which imparts distinct properties and reactivity. The presence of the trichloromethyl group and the dimethoxyphenyl moiety contributes to its unique biological activities and makes it a valuable compound for research and development .
Properties
IUPAC Name |
3-[[2,2,2-trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl3N3O5S/c1-30-14-7-6-11(8-15(14)31-2)9-16(27)25-18(20(21,22)23)26-19(32)24-13-5-3-4-12(10-13)17(28)29/h3-8,10,18H,9H2,1-2H3,(H,25,27)(H,28,29)(H2,24,26,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIDVCLVXSBIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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